4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications
Enamine Chemistry and Heterocyclic Synthesis
Research on enamines, including morpholine derivatives, illustrates their significance in stereochemistry and the synthesis of bicyclic compounds. For instance, the treatment of morpholine enamine with acryloyl chloride led to the formation of bicyclic diones, showcasing the utility of morpholine derivatives in complex chemical synthesis (Hickmott, Cox, & Sim, 1974).
Synthesis of Functionalized Heterocycles
The versatility of morpholine and piperidine in the synthesis of heterocyclic compounds is evident from their reaction with various substrates to produce thiophene derivatives and amide compounds. This demonstrates their role in creating pharmacologically relevant structures (Kabirifard, Ghahremani, & Afsharpoor, 2015).
Preparation of Spirocyclic and Bicyclic Compounds
Spirocyclic and bicyclic compounds, synthesized using morpholine and piperidine derivatives, highlight the application of these moieties in generating complex molecular architectures with potential therapeutic properties. Such compounds are valuable in drug discovery and development processes (Gao et al., 2017).
Heterocyclic Enaminonitriles Synthesis
The synthesis of enaminonitriles using morpholine and piperidine underscores their utility in generating aminopyrazole derivatives, which are important for their biological activity and potential applications in medicinal chemistry (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Polymer Semiconductor Applications
The exploration of benzothiophene derivatives in the development of polymer semiconductors for electronic devices such as organic thin-film transistors further extends the application of these chemical entities beyond traditional pharmaceuticals. This research area opens up new possibilities for the use of benzo[b]thiophene derivatives in materials science and engineering (Yan, Sun, & Li, 2013).
Future Directions
Properties
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-16-10-24-11-17(22)20(16)13-5-7-19(8-6-13)18(23)15-9-12-3-1-2-4-14(12)25-15/h1-4,9,13H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFMOHAFVGYXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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